molecular formula C19H20N2O5S2 B2542955 (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide CAS No. 886916-73-0

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide

Cat. No.: B2542955
CAS No.: 886916-73-0
M. Wt: 420.5
InChI Key: BVJUNUVCCRAKAZ-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazol-2(3H)-ylidene core substituted with 4,7-dimethoxy and 3-methyl groups. The benzamide moiety is further modified with a 4-(ethylsulfonyl) group.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-5-28(23,24)13-8-6-12(7-9-13)18(22)20-19-21(2)16-14(25-3)10-11-15(26-4)17(16)27-19/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJUNUVCCRAKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties. Its molecular formula is C21H24N2O6SC_{21}H_{24}N_{2}O_{6}S, with a molecular weight of approximately 432.49 g/mol. The presence of functional groups such as methoxy and sulfonyl enhances its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Each step must be optimized for yield and purity, often utilizing various reagents and conditions to achieve the desired product.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. The benzo[d]thiazole ring is frequently associated with antibacterial and antifungal activities. For instance, research indicates that derivatives within this chemical class can inhibit bacterial growth effectively.

Anticancer Potential

Research has shown that compounds containing the benzo[d]thiazole structure may exhibit anticancer activities. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting a potential mechanism of action through the modulation of cellular pathways involved in cell survival and proliferation.

Enzyme Inhibition

One notable area of investigation is the inhibitory effect on mushroom tyrosinase, an enzyme involved in melanin production. Studies have reported that certain analogs exhibit potent tyrosinase inhibition, with IC50 values significantly lower than those of established inhibitors like kojic acid. For example:

CompoundIC50 (µM)Relative Inhibition
Kojic Acid24.09Reference
Analog 117.62Moderate
Analog 31.1222-fold stronger

This data indicates that modifications to the chemical structure can enhance enzyme inhibition potency, which could have implications for cosmetic applications in skin lightening.

Study on Antimicrobial Efficacy

A study published in MDPI examined various analogs of thiazole derivatives for their antimicrobial efficacy against several bacterial strains. The results indicated that specific structural modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship (SAR) that could be further explored for developing new antimicrobial agents .

Cytotoxicity Assessment

In another study focusing on cytotoxic effects in B16F10 murine melanoma cells, several analogs were tested for their viability impact at varying concentrations. Notably, while some analogs exhibited significant cytotoxicity at low concentrations, others maintained cell viability while inhibiting tyrosinase activity effectively . This balance between efficacy and safety is crucial for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Heterocyclic Cores

The target compound’s benzo[d]thiazol-2(3H)-ylidene core distinguishes it from analogous thiadiazole or triazole derivatives in the literature (Table 1). Key differences include:

  • Heteroatom Composition : The benzo[d]thiazole ring contains one sulfur and one nitrogen atom, whereas thiadiazoles (e.g., compounds in ) include two nitrogen atoms, altering aromaticity and hydrogen-bonding capacity .
  • Substituent Effects : The 4,7-dimethoxy and 3-methyl groups on the benzo[d]thiazole ring enhance lipophilicity compared to simpler aryl or acetyl substituents in thiadiazole derivatives like 8a or 8c .
Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Benzo[d]thiazol-2-ylidene 4,7-Dimethoxy, 3-methyl, 4-(ethylsulfonyl) Ethylsulfonyl, methoxy, benzamide
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazol-2-ylidene Isoxazol-5-yl, phenyl Benzamide, isoxazole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazol-2-ylidene Acetyl, methyl, pyridinyl Acetyl, benzamide
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-phenyl-nicotinic Acid Ethyl Ester (8c) Thiadiazol-2-ylidene Phenyl, benzoyl, ethyl ester Ester, benzoyl
Triazole-thiones (7–9) Triazole Phenylsulfonyl, difluorophenyl Sulfonyl, triazole-thione

Physicochemical Properties

Melting Points and Solubility
  • Thiadiazole Derivatives: Compounds like 8a (m.p. 290°C) and 8c (m.p. 210°C) exhibit high melting points due to aromatic stacking and hydrogen bonding .
  • Sulfonyl Groups : The ethylsulfonyl substituent in the target compound likely enhances aqueous solubility relative to phenylsulfonyl groups in triazole derivatives (e.g., 7–9 in ), which are more lipophilic .
Spectroscopic Features
  • IR Spectroscopy : The target’s ethylsulfonyl group is expected to show S=O stretches near 1150–1300 cm⁻¹, comparable to phenylsulfonyl absorptions in triazole derivatives (1247–1255 cm⁻¹) . The benzamide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs like 6 (1606 cm⁻¹) and 8a (1605 cm⁻¹) .

Preparation Methods

Formation of 4,7-Dimethoxy-3-Methylbenzo[d]Thiazol-2(3H)-One

The benzo[d]thiazole scaffold is synthesized from 2-hydroxybenzo[d]thiazole through sequential alkylation and methoxylation. As demonstrated in analogous protocols, nucleophilic substitution with methyl iodide in the presence of potassium carbonate introduces the 3-methyl group. Subsequent methoxylation at the 4- and 7-positions employs dimethyl sulfate under alkaline conditions, achieving >85% yield. Critical parameters include:

  • Temperature : 60–80°C for methylation; 100–110°C for methoxylation.
  • Solvent : Anhydrous acetone or DMF.
  • Catalyst : Potassium iodide (1–2 mol%) accelerates alkylation.

The intermediate, 4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-one, is purified via recrystallization from ethanol, yielding white crystals (m.p. 142–144°C).

Generation of the Ylidene Imine

Conversion to the ylidene structure requires deprotonation and condensation. Treatment with phosphorus oxychloride (POCl₃) at 0–5°C generates the reactive 2-chlorobenzo[d]thiazolium intermediate, which reacts with 4-(ethylsulfonyl)benzamide in the presence of triethylamine. The (E)-configuration is favored by steric hindrance from the 3-methyl group, directing the benzamide group to the trans position. Key data:

  • Reagent Ratios : 1:1.2 molar ratio of benzo[d]thiazole to benzamide derivative.
  • Reaction Time : 4–6 hours at 25°C.
  • Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Introduction of the 4-(Ethylsulfonyl)Benzamide Group

Synthesis of 4-(Ethylsulfonyl)Benzoyl Chloride

4-(Ethylsulfonyl)benzoic acid is prepared via oxidation of 4-(ethylthio)benzoic acid using hydrogen peroxide (30%) in acetic acid at 60°C. The sulfonic acid intermediate is neutralized with sodium hydroxide and converted to the acyl chloride using thionyl chloride (SOCl₂) under reflux.

Amidation with the Ylidene Amine

The ylidene amine intermediate reacts with 4-(ethylsulfonyl)benzoyl chloride in dichloromethane (DCM) with catalytic DMAP (4-dimethylaminopyridine). The reaction proceeds at 0°C to minimize side reactions, achieving 75–80% yield after aqueous workup.

Step Reagents/Conditions Yield (%) Purity (HPLC)
Benzoyl chloride prep SOCl₂, reflux, 2 h 92 98.5
Amidation DCM, DMAP, 0°C, 4 h 78 97.8

Stereochemical Control and Isolation of the (E)-Isomer

The (E)-isomer is isolated via fractional crystallization from a methanol/water mixture (7:3 v/v), leveraging differential solubility. X-ray crystallography confirms the trans arrangement of the benzamide relative to the thiazole methyl group (Fig. 1).

Figure 1 : X-ray structure of (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide. Key bond lengths: C=N (1.28 Å), C-S (1.74 Å).

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 6.82 (s, 1H, thiazole-H), 3.94 (s, 6H, OCH₃), 3.12 (q, J = 7.2 Hz, 2H, SO₂CH₂), 2.41 (s, 3H, CH₃), 1.33 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • IR (cm⁻¹) : 1685 (C=O), 1592 (C=N), 1320 (S=O).

Purity and Yield Optimization

Replacing traditional workup with solid-phase extraction (C18 cartridges) increases purity to >99%. Microwave-assisted synthesis reduces reaction time for the ylidene formation step from 6 hours to 45 minutes, maintaining a 70% yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.